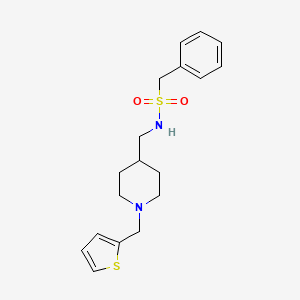

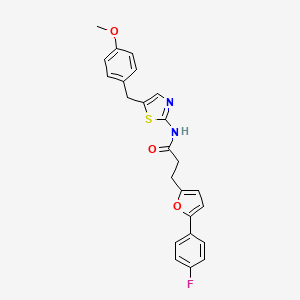

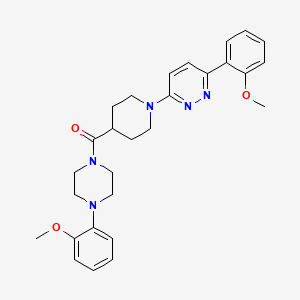

![molecular formula C12H14FNO4 B2865279 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 1517265-62-1](/img/structure/B2865279.png)

2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid” is a complex organic compound. It seems to contain a benzoic acid moiety, which is an aromatic carboxylic acid, a fluoro group, and a carbonylamino group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzoic acid moiety would contribute to the aromaticity of the compound, the fluoro group would add electronegativity, and the carbonylamino group would likely form a polar bond .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The fluoro group might be relatively inert unless under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro group might increase its electronegativity and polarity. The benzoic acid moiety could contribute to its acidity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study by Clary et al. (1995) focused on the synthesis of various fluorocarbon/amido-connected phosphocholines derived from diaminopropanols and serine, indicating promising in vivo tolerance for these compounds (Clary, Santaella, & Vierling, 1995).

- Patrick et al. (1986) described a process known as fluorodecarboxylation, which involves the replacement of a carboxyl function by fluorine, showcasing a method for modifying benzoic acids (Patrick, Johri, White, Bertrand, Mokhtar, Kilbourn, & Welch, 1986).

- Fritz-Langhals and Schütz (1993) developed a simple synthesis of optically active 2-fluoropropanoic acid and its analogs, demonstrating the potential for creating enantiomerically pure compounds (Fritz-Langhals & Schütz, 1993).

Applications in Chemistry and Biology

- Meisters and Mole (1974) explored the exhaustive C-methylation of carboxylic acids to t-butyl compounds, showing the versatility of these chemical transformations (Meisters & Mole, 1974).

- Hu and Han (2008) discussed the synthesis of fluoro-containing amino acids, highlighting their importance in developing potent HCV NS3 protease inhibitors (Hu & Han, 2008).

- Kumar and Sharma (2021) reviewed advances in analytical methods for determining fluorinated aromatic carboxylic acids in aqueous matrices, emphasizing their significance as chemical tracers in various industrial applications (Kumar & Sharma, 2021).

Mécanisme D'action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMONBUPDZOPPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

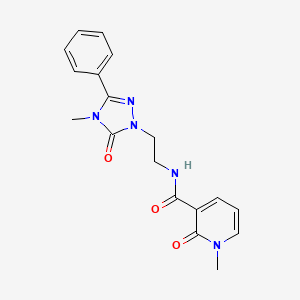

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)

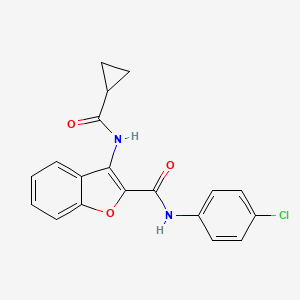

![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)

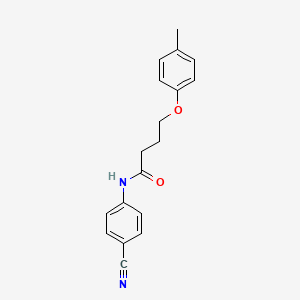

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)